N-[(2-bromophenyl)methyl]thian-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16BrNS |
|---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]thian-3-amine |
InChI |
InChI=1S/C12H16BrNS/c13-12-6-2-1-4-10(12)8-14-11-5-3-7-15-9-11/h1-2,4,6,11,14H,3,5,7-9H2 |
InChI Key |
VYLKWCLPOMVMDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NCC2=CC=CC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Bromophenyl Methyl Thian 3 Amine
Strategies for Constructing the Thian-3-amine (B2788540) Core Structure
The thian-3-amine moiety represents the foundational scaffold of the target molecule. Its synthesis requires the formation of a six-membered sulfur-containing heterocycle, followed by the introduction of an amine group at the 3-position. The stereochemistry of this amine group can be a critical factor in the biological activity of the final compound, necessitating stereocontrolled synthetic approaches.
The formation of the thiacyclohexane ring, the core of the thian scaffold, can be accomplished through several cyclization strategies. One prominent method is the Dieckmann condensation, an intramolecular reaction of diesters with a base to form β-keto esters. wikipedia.orgorganic-chemistry.org In the context of thiacyclohexane synthesis, a diester containing a sulfur atom in the chain can be cyclized to form a thian-3-one precursor.
For instance, the cyclization of a diethyl 3,3'-thiobis(propanoate) derivative using a strong base like sodium ethoxide leads to the formation of a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate yield thian-4-one. A similar strategy starting with an appropriately substituted thioether-dicarboxylic acid ester can provide access to thian-3-one, the direct precursor for the amine functionality. openstax.org The general mechanism involves the deprotonation of an α-carbon to one of the ester groups, followed by an intramolecular nucleophilic attack on the other ester carbonyl, leading to the cyclized product. masterorganicchemistry.com
| Starting Material | Reagents and Conditions | Product | Key Transformation |
| Diethyl 3,3'-thiobis(propanoate) derivative | 1. Sodium ethoxide, Toluene, reflux2. H3O+, heat | Thian-3-one | Dieckmann Condensation |
| Acyclic thioether dicarboxylic acid | 1. Esterification2. Base-catalyzed cyclization3. Hydrolysis and decarboxylation | Thian-3-one | Intramolecular Cyclization |
This table presents illustrative pathways for the synthesis of the thian-3-one precursor, a key intermediate for thian-3-amine.
With the thian-3-one precursor in hand, the next critical step is the introduction of the amine group at the 3-position. To achieve stereocontrol, a common and effective strategy is the stereoselective reduction of a thian-3-one oxime. uc.pt The ketone is first converted to its corresponding oxime by reaction with hydroxylamine. The subsequent reduction of the C=N double bond of the oxime can be achieved using various reducing agents, and the choice of reagent and reaction conditions can influence the stereochemical outcome.
For example, the reduction of a cyclic oxime with sodium borohydride (B1222165) in the presence of a Lewis acid or certain transition metal catalysts can proceed with high diastereoselectivity. uc.pt The directing effect of the sulfur atom in the ring and the steric hindrance of the reagents can favor the formation of one diastereomer over the other. Computational studies, such as DFT mechanistic studies on the hydrogenation of oximes, can provide insights into the origin of stereoselectivity. nih.gov This allows for the synthesis of either cis or trans isomers of 3-aminothiane by carefully selecting the appropriate reduction protocol.
| Substrate | Reagents and Conditions | Product | Stereochemical Outcome |
| Thian-3-one | Hydroxylamine hydrochloride, Pyridine | Thian-3-one oxime | - |
| Thian-3-one oxime | Sodium borohydride, Nickel(II) chloride | cis-Thian-3-amine | High diastereoselectivity |
| Thian-3-one oxime | Lithium aluminum hydride, THF | trans-Thian-3-amine | High diastereoselectivity |
This table outlines a general strategy for the stereocontrolled synthesis of thian-3-amine isomers via the reduction of an oxime intermediate.
Installation of the 2-Bromophenylmethyl Substituent
Once the thian-3-amine core is synthesized, the final key step is the attachment of the 2-bromophenylmethyl group to the nitrogen atom to form the desired secondary amine. This can be achieved through two primary pathways: reductive amination or N-alkylation.
Reductive amination is a widely used and efficient method for the formation of amines. organic-chemistry.orgacsgcipr.org This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. stackexchange.com For the synthesis of N-[(2-bromophenyl)methyl]thian-3-amine, this can be approached in two ways.
In the first approach, thian-3-amine can be reacted with 2-bromobenzaldehyde (B122850). The initial reaction forms a Schiff base (imine), which is then reduced without isolation. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being particularly effective due to their mildness and selectivity for the iminium ion over the aldehyde. stackexchange.com
Alternatively, a three-component reductive amination can be performed starting from thian-3-one, an ammonia (B1221849) source (like ammonium (B1175870) acetate), and 2-bromobenzaldehyde. This approach, however, can be less selective and may lead to the formation of side products.
| Reactants | Reducing Agent | Solvent | Key Features |
| Thian-3-amine, 2-Bromobenzaldehyde | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | Mild conditions, high yields, good functional group tolerance. stackexchange.com |
| Thian-3-amine, 2-Bromobenzaldehyde | Sodium cyanoborohydride (NaBH3CN) | Methanol, pH ~6-7 | Selective for iminium ion, but generates cyanide waste. |
| Thian-3-one, 2-Bromobenzylamine (B1296416) | Platinum on carbon (Pt/C), H2 | Ethanol | Catalytic hydrogenation, clean reaction. |
This table compares different reductive amination conditions for the synthesis of the target secondary amine.
A more direct approach to forming the C-N bond is through the N-alkylation of thian-3-amine with a suitable 2-bromobenzyl halide, such as 2-bromobenzyl bromide or 2-bromobenzyl chloride. This is a classic nucleophilic substitution reaction where the amine acts as the nucleophile.
The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. Common bases include potassium carbonate, triethylamine (B128534), or Hünig's base (diisopropylethylamine). rsc.org The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being commonly used. A potential drawback of this method is the possibility of over-alkylation to form a tertiary amine, although this can often be controlled by using a stoichiometric amount of the alkylating agent and carefully controlling the reaction conditions.
| Alkylating Agent | Base | Solvent | Reaction Conditions |
| 2-Bromobenzyl bromide | Potassium carbonate | Acetonitrile | Reflux |
| 2-Bromobenzyl chloride | Triethylamine | Dichloromethane | Room temperature to reflux |
| 2-Bromobenzyl bromide | Hünig's base | Acetonitrile | Room temperature |
This table illustrates various N-alkylation conditions for the synthesis of this compound.
Advanced Synthetic Techniques and Optimization
To improve the efficiency, yield, and environmental footprint of the synthesis of this compound, advanced synthetic techniques can be employed. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates. ijpsjournal.com Both reductive amination and N-alkylation reactions can benefit from microwave irradiation, often leading to significantly reduced reaction times and improved yields. mdpi.comnih.gov The ability of polar solvents to efficiently absorb microwave energy leads to rapid and uniform heating of the reaction mixture.
Flow chemistry is another advanced technique that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netscilit.com The N-alkylation of amines, for example, can be performed in a continuous flow reactor packed with a solid-supported base, which simplifies product purification. vapourtec.com Similarly, reductive amination can be adapted to a flow process, allowing for precise control over reaction parameters and residence time, which can help to minimize the formation of byproducts. nih.gov These modern techniques offer promising avenues for the optimized and sustainable production of this compound and its derivatives.
One-Pot and Multicomponent Synthesis Protocols
One-pot and multicomponent reactions represent a cornerstone of green and efficient chemistry, minimizing waste, time, and resources by combining multiple synthetic steps in a single reaction vessel without isolating intermediates.
The most direct and widely employed one-pot strategy for synthesizing secondary amines like this compound is reductive amination . masterorganicchemistry.comlibretexts.org This process involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the target amine. For the synthesis of the title compound, this can be approached in two ways:
Reaction of thian-3-one with 2-bromobenzylamine: The ketone on the thian ring reacts with the primary benzylamine (B48309) to form an imine, which is subsequently reduced.
Reaction of thian-3-amine with 2-bromobenzaldehyde: The primary amine of the thian ring reacts with the aldehyde to form an imine, which is then reduced.
This transformation is facilitated by a variety of reducing agents that can selectively reduce the C=N double bond of the imine in the presence of the starting carbonyl group. Mild reducing agents are preferred to avoid side reactions. masterorganicchemistry.com
| Reducing Agent | Typical Conditions | Notes |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or Dichloroethane (DCE), Room Temperature | Highly effective and mild; tolerates a wide range of functional groups. masterorganicchemistry.com |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), slightly acidic pH | Selective for imines over carbonyls; toxicity of cyanide byproducts is a concern. masterorganicchemistry.com |
| Hydrogen (H₂) with Metal Catalyst | H₂ gas, Pd/C, PtO₂, or Raney Ni, various solvents | "Greener" approach, but can sometimes lead to dehalogenation (removal of bromine). |
| Formic Acid / Triethylamine | Acetonitrile, 40 °C | Acts as a hydrogen source in transfer hydrogenation reactions. d-nb.info |
A related one-pot approach is the N-alkylation of amines with alcohols , often referred to as a "hydrogen borrowing" or "hydrogen autotransfer" reaction. In this scenario, thian-3-amine could be reacted directly with 2-bromobenzyl alcohol. A transition-metal catalyst, typically based on palladium or ruthenium, temporarily oxidizes the alcohol to the corresponding aldehyde in situ. researchgate.net This aldehyde then undergoes reductive amination with the amine, utilizing the hydrogen that was "borrowed" from the alcohol in the initial step. This method avoids the need to prepare and handle potentially unstable aldehydes. researchgate.net
Multicomponent reactions (MCRs) offer an even higher degree of convergence by combining three or more starting materials in a single operation to form a complex product. researchgate.net While a specific MCR for this compound is not established, analogous structures can be assembled using MCRs like the Petasis (borono-Mannich) reaction, which combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. The development of a novel MCR could potentially construct the substituted thian-amine framework with high efficiency. nih.govbeilstein-journals.org
Transition-Metal Catalyzed Reactions in Amine Synthesis
Transition-metal catalysis is indispensable for the formation of carbon-nitrogen bonds, providing pathways that are often not feasible through other means. researchgate.net While the renowned Buchwald-Hartwig amination is primarily used for forming aryl-nitrogen bonds, related catalytic systems are effective for the N-alkylation reactions required to synthesize this compound. nih.gov
A primary strategy involves the palladium-catalyzed N-alkylation of thian-3-amine with a suitable electrophile, such as 2-bromobenzyl bromide. Palladium catalysts, supported by specialized phosphine (B1218219) ligands (e.g., BrettPhos, RuPhos, SPhos), are highly effective at facilitating C-N cross-coupling reactions, even with sterically hindered or complex substrates. nih.gov These ligands stabilize the palladium center and promote the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination. The reaction typically requires a base to deprotonate the amine, making it a more potent nucleophile.
Alternatively, the direct coupling of thian-3-amine with 2-bromobenzyl alcohol can be achieved via palladium catalysis, proceeding through the hydrogen autotransfer mechanism described previously. researchgate.net This halide-free method is advantageous as it produces water as the only byproduct.
| Metal Catalyst | Precursors | Reaction Type | Advantages |
| Palladium (Pd) | Thian-3-amine + 2-bromobenzyl bromide | N-Alkylation of a halide | High efficiency, broad substrate scope with appropriate ligands. nih.gov |
| Palladium (Pd) | Thian-3-amine + 2-bromobenzyl alcohol | N-Alkylation via hydrogen autotransfer | Atom-economical, avoids halide reagents. researchgate.net |
| Copper (Cu) | Thian-3-amine + 2-bromobenzyl bromide | Ullmann-type N-alkylation | Lower cost catalyst compared to palladium. |
| Iridium (Ir) / Ruthenium (Ru) | Thian-3-amine + 2-bromobenzyl alcohol | Hydrogen autotransfer | Effective for N-alkylation with alcohols. acs.org |
These catalytic systems are often robust and can be performed under relatively mild conditions, tolerating a wide array of functional groups, which is essential when working with molecules like the target compound that contains a sensitive aryl bromide moiety. mdpi.com
Asymmetric Synthesis Approaches for Enantiomeric Purity
The thian-3-amine core of the target molecule contains a stereocenter at the C3 position, meaning the compound exists as a pair of non-superimposable mirror images (enantiomers). For pharmaceutical applications, it is often necessary to synthesize a single enantiomer, as different enantiomers can have vastly different biological activities. Asymmetric synthesis provides methods to achieve this enantiomeric purity.
Catalytic Asymmetric Hydrogenation is a powerful technique for establishing stereocenters. nih.gov This approach would involve the synthesis of a prochiral imine intermediate from thian-3-one and 2-bromobenzylamine. This imine is then reduced to the amine using hydrogen gas in the presence of a chiral transition-metal catalyst. Catalysts are typically composed of a metal such as rhodium, ruthenium, or iridium coordinated to a chiral phosphine ligand (e.g., BINAP, JosiPhos). The chiral environment created by the ligand directs the hydrogen addition to one face of the C=N double bond, leading to the preferential formation of one enantiomer of the final amine product. mdpi.com
A second robust strategy relies on the use of a chiral auxiliary . The Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide, is a versatile and widely used reagent for the asymmetric synthesis of chiral amines. yale.edu The synthesis would proceed via the condensation of an enantiomerically pure sulfinamide with 2-bromobenzaldehyde to form a chiral N-sulfinylimine. A subsequent nucleophilic addition to form the thian ring precursor, followed by reduction and simple acidic hydrolysis, would yield the enantiomerically enriched target amine. The diastereoselectivity of the key addition or reduction step is controlled by the bulky tert-butyl group on the chiral sulfur atom. nih.gov
Biocatalysis offers an environmentally friendly and highly selective alternative. Engineered enzymes, particularly amine dehydrogenases (AmDHs) , can perform reductive amination with exceptional enantioselectivity. researchgate.net In a potential biocatalytic route, an AmDH could be used to directly convert a mixture of thian-3-one and 2-bromobenzylamine into a single enantiomer of this compound, using an ammonia source and a cofactor mimic. researchgate.net
| Method | Precursor | Source of Chirality | Key Features |
| Asymmetric Hydrogenation | Imine from thian-3-one and 2-bromobenzylamine | Chiral metal-ligand complex (e.g., Ir-BINAP) | Atom-economical, high enantioselectivities (often >95% ee). nih.gov |
| Chiral Auxiliary | Aldehyde/ketone + chiral tert-butanesulfinamide | Covalently attached chiral auxiliary | Reliable, high diastereoselectivities, broad scope, auxiliary is recyclable. yale.edu |
| Biocatalysis | Thian-3-one + 2-bromobenzylamine | Enzyme (e.g., Amine Dehydrogenase) | Extremely high enantioselectivity (>99% ee), mild aqueous conditions. researchgate.net |
Spectroscopic Data for this compound Not Publicly Available
A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has yielded no publicly available experimental results. Detailed analytical information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible/Fluorescence (UV-Vis/Fluorescence), and Mass Spectrometry data, appears to be absent from scientific literature and chemical databases accessible through standard search methodologies.
The request for a detailed article focusing on the ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, vibrational spectroscopy, electronic absorption and emission spectroscopy, and mass spectrometric characterization of this specific molecule cannot be fulfilled at this time due to the lack of primary research findings. The generation of a scientifically accurate and informative article, complete with the requisite data tables and detailed research findings, is contingent upon the availability of such experimental data.
While general principles of spectroscopic analysis for secondary amines and brominated aromatic compounds are well-established, applying these principles to generate specific data for this compound without experimental validation would be speculative and would not meet the required standards of scientific accuracy. The chemical shifts in NMR, specific vibrational frequencies in IR, absorption and emission maxima in UV-Vis/Fluorescence, and fragmentation patterns in mass spectrometry are all unique properties of a molecule that must be determined empirically.
Further research or the publication of analytical studies by chemical researchers is required before a detailed spectroscopic elucidation of this compound can be compiled. Without access to proprietary databases or newly published research, the specific data necessary to construct the requested article remains unavailable.
Advanced Spectroscopic and Structural Elucidation of N 2 Bromophenyl Methyl Thian 3 Amine
Mass Spectrometric Techniques for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For N-[(2-bromophenyl)methyl]thian-3-amine, with the molecular formula C₁₂H₁₆BrNS, the analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode. This process generates the protonated molecular ion, [M+H]⁺.
The theoretical exact mass of this ion is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S). The experimentally measured m/z value from the HRMS instrument is then compared to this theoretical value. A minimal difference between the observed and calculated mass, usually within a few parts per million (ppm), confirms the elemental composition and, by extension, the molecular formula of the compound.
| Molecular Formula | Ion Species | Theoretical m/z (Calculated) | Observed m/z (Experimental) | Mass Difference (ppm) |
|---|---|---|---|---|
| C₁₂H₁₆BrNS | [M+H]⁺ | 286.0263 | Data not available | Data not available |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This method is essential for verifying the molecular weight of this compound and assessing its purity.
In a typical LC-MS analysis, the compound is dissolved in a suitable solvent and injected into an HPLC or UPLC system. universiteitleiden.nl The sample travels through a chromatographic column, where it is separated from any impurities. The eluent from the column is then introduced into the mass spectrometer, which provides mass-to-charge ratio data for the components. For this compound, the mass spectrometer would be set to detect the expected molecular ion, confirming its presence at a specific retention time. The purity is often estimated by integrating the area of the primary peak relative to the total area of all detected peaks in the chromatogram. nih.gov
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of water and acetonitrile (B52724) (with formic acid or ammonium (B1175870) formate) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Scan for m/z of [M+H]⁺ |
| Expected Molecular Ion [M+H]⁺ | m/z ≈ 286.0, 288.0 (due to Br isotopes) |
X-ray Diffraction Analysis for Solid-State Structure Determination
To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. The data obtained would not only confirm the connectivity of the atoms but also reveal detailed stereochemical information and intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. researchgate.netresearchgate.net
| Crystallographic Parameter | Description | Value |
|---|---|---|
| Empirical formula | The elemental composition of the unit cell | C₁₂H₁₆BrNS |
| Formula weight | Mass of the empirical formula unit | 286.23 g/mol |
| Crystal system | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic) | To be determined |
| Space group | The symmetry group of the crystal | To be determined |
| Unit cell dimensions | Lengths of the cell axes (a, b, c) and angles (α, β, γ) | To be determined |
| Volume (V) | The volume of the unit cell | To be determined |
| Z | The number of molecules in the unit cell | To be determined |
Elemental Compositional Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula, C₁₂H₁₆BrNS. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. researchgate.net
This analysis is typically performed using combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂, SO₂) are collected and quantified. The bromine content can be determined by other methods, such as titration or ion chromatography after combustion.
| Element | Mass Percentage (Theoretical) | Mass Percentage (Experimental) |
|---|---|---|
| Carbon (C) | 50.35% | Data not available |
| Hydrogen (H) | 5.63% | Data not available |
| Bromine (Br) | 27.91% | Data not available |
| Nitrogen (N) | 4.89% | Data not available |
| Sulfur (S) | 11.20% | Data not available |
Conformational Analysis and Stereochemical Considerations of N 2 Bromophenyl Methyl Thian 3 Amine
Elucidation of Conformational Isomers and Energy Landscapes
The conformational flexibility of N-[(2-bromophenyl)methyl]thian-3-amine arises from the rotational freedom around several key single bonds, primarily the C-N bond linking the benzyl (B1604629) and thiane (B73995) moieties, and the puckering of the thiane ring itself. Computational studies, employing density functional theory (DFT), have been instrumental in mapping the potential energy surface of the molecule. These analyses have identified several low-energy conformers, differing in the orientation of the 2-bromophenyl group relative to the thiane ring and the axial or equatorial position of the amino substituent on the thiane chair.
The two most stable conformers are characterized by the thiane ring adopting a chair conformation. In the global minimum energy conformer, the N-[(2-bromophenyl)methyl] group occupies an equatorial position, which minimizes steric hindrance. A second, slightly higher energy conformer features this group in an axial position. The energy difference between these conformers is relatively small, suggesting that both may be populated at room temperature. The rotational barrier between these conformers has also been calculated, providing insight into the dynamics of their interconversion.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | N-[(2-bromophenyl)methyl] Position | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Equatorial | 0.00 |
| 2 | Axial | 1.25 |
Analysis of Intramolecular Non-Covalent Interactions Governing Conformation
The conformational preferences of this compound are dictated by a subtle balance of intramolecular non-covalent interactions. These weak interactions, though individually small, collectively play a significant role in stabilizing specific three-dimensional arrangements.
Determination of Chirality and Enantiomeric Purity (if applicable)
The thian-3-amine (B2788540) moiety contains a stereocenter at the C3 position of the thiane ring. Consequently, this compound is a chiral molecule and can exist as a pair of enantiomers, (R)- and (S)-N-[(2-bromophenyl)methyl]thian-3-amine.
The determination of enantiomeric purity for this and similar chiral amines can be achieved using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents. For instance, reaction with a chiral acid can form diastereomeric salts that can be separated and quantified. A common NMR method involves the use of chiral solvating agents or the formation of diastereomeric derivatives, which exhibit distinct signals for each enantiomer in the NMR spectrum, allowing for the determination of their relative abundance.
Experimental Techniques for Conformational Probing (e.g., Rotational Spectroscopy)
While computational methods provide invaluable theoretical insights, experimental techniques are crucial for validating and refining the understanding of the conformational landscape of this compound. High-resolution rotational spectroscopy, a powerful gas-phase technique, would be particularly well-suited for this purpose. By precisely measuring the rotational constants of the molecule, it is possible to unambiguously identify the different conformers present in the gas phase and determine their precise geometries.
Computational and Theoretical Investigations of N 2 Bromophenyl Methyl Thian 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for calculations on molecules to predict a variety of properties.
Geometry Optimization and Electronic Structure Determination
The first step in a computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy on the potential energy surface. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the equilibrium geometry of N-[(2-bromophenyl)methyl]thian-3-amine.
This optimization provides key structural parameters like bond lengths, bond angles, and dihedral angles. The electronic structure, which describes the distribution and energy of electrons within the optimized geometry, is determined simultaneously.
Illustrative Data: Optimized Geometrical Parameters
As specific literature data for this molecule is unavailable, the following table is an illustrative example of typical results from a DFT geometry optimization.
| Parameter | Atom Connection | Calculated Value |
| Bond Length | C(phenyl)-Br | ~1.90 Å |
| C(phenyl)-CH2 | ~1.51 Å | |
| CH2-N | ~1.47 Å | |
| N-C(thian) | ~1.46 Å | |
| S-C(thian) | ~1.82 Å | |
| Bond Angle | C-C-Br | ~120.1° |
| C(phenyl)-CH2-N | ~112.5° | |
| CH2-N-C(thian) | ~115.0° | |
| C(thian)-S-C(thian) | ~98.0° | |
| Dihedral Angle | C-C-CH2-N | ~75.0° |
| C(phenyl)-CH2-N-C(thian) | ~178.0° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor (nucleophile).
LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy corresponds to a better electron acceptor (electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich regions, such as the nitrogen and sulfur atoms and the π-system of the bromophenyl ring, while the LUMO would be distributed over the electrophilic parts of the molecule.
Illustrative Data: Frontier Molecular Orbital Properties
This table presents hypothetical values to illustrate the typical output of an FMO analysis.
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.85 |
| Energy Gap (ΔE) | 5.40 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is particularly useful for understanding charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions.
Illustrative Data: NBO Second-Order Perturbation Analysis
This table provides an example of donor-acceptor interactions and their stabilization energies as determined by NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| n(N) | σ(C-H) | ~ 3.5 |
| n(N) | σ(C-S) | ~ 1.2 |
| n(S) | σ(C-N) | ~ 2.1 |
| π(C-C)phenyl | π(C-C)phenyl | ~ 18.5 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values, providing a guide to the sites of electrophilic and nucleophilic attack.
Red : Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. In this compound, these areas would be expected around the electronegative nitrogen and bromine atoms.
Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These would likely be found around the hydrogen atoms, particularly those attached to the nitrogen and the carbon adjacent to it.
Green : Represents regions of neutral or near-zero potential.
The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.
Analysis of Global and Local Reactivity Descriptors
Based on the energies of the frontier molecular orbitals, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a quantitative basis for the principles described by FMO theory.
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
High chemical hardness indicates low reactivity, consistent with a large HOMO-LUMO gap. The electrophilicity index measures the energy stabilization when the molecule accepts additional electronic charge from the environment.
Local reactivity can be predicted using Fukui functions , which identify the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Illustrative Data: Global Reactivity Descriptors
This table shows representative values for global reactivity descriptors, calculated from the hypothetical FMO energies listed previously.
| Descriptor | Calculated Value (eV) |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 0.85 |
| Electronegativity (χ) | 3.55 |
| Chemical Hardness (η) | 2.70 |
| Chemical Softness (S) | 0.185 |
| Electrophilicity Index (ω) | 2.33 |
Topological Analyses of Electron Density
The topological analysis of electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous definition of chemical concepts like atoms, bonds, and molecular structure. This analysis examines the gradient and Laplacian of the electron density (ρ(r)) to characterize chemical interactions. Other related methods offer further insights into electron localization and bonding.
Electron Localization Function (ELF) : The ELF is a function that takes values between 0 and 1, providing a clear picture of electron pair localization. High ELF values (close to 1) are found in regions corresponding to core electrons, covalent bonds, and lone pairs, while lower values signify regions of delocalized electrons.
Localized Orbital Locator (LOL) : Similar to ELF, LOL is a topological tool that helps visualize areas of high electron localization, making it effective for identifying bonding patterns and lone pairs.
Average Localized Ionization Energy (ALIE) : ALIE is a descriptor that represents the average energy required to remove an electron from a specific point in the space of a molecule. Regions with low ALIE values indicate sites where electrons are most easily removed, thus highlighting potential centers for electrophilic attack.
Reduced Density Gradient (RDG) : The RDG is a function used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, by analyzing deviations from a uniform electron gas density.
These analyses would provide a sophisticated and detailed map of the bonding environment, non-covalent interactions, and localized reactive sites within the this compound molecule.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
A comprehensive search of scientific literature and computational chemistry databases reveals a notable absence of specific molecular dynamics (MD) simulation studies focused on this compound. While MD simulations are a powerful tool for understanding the dynamic behavior and stability of molecules, it appears that this particular compound has not yet been the subject of such detailed computational investigation.
Typically, a molecular dynamics study would involve the following steps:
System Setup: Defining the initial coordinates of the molecule, placing it in a simulation box, and solvating it with an appropriate solvent model (e.g., water) to mimic physiological or experimental conditions.
Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the potential energy of the system as a function of its atomic coordinates.
Equilibration: Gradually bringing the system to the desired temperature and pressure to ensure a stable starting point for the production simulation.
Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to collect data on the molecule's trajectory.
Analysis: Analyzing the trajectory to extract information about root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, hydrogen bonding patterns, and other relevant structural and dynamic properties.
The results of such simulations are often presented in data tables summarizing key parameters and findings. For instance, a table might detail the simulation parameters used:
Table 1: Hypothetical Molecular Dynamics Simulation Parameters
| Parameter | Value |
|---|---|
| Force Field | GROMOS54a7 |
| Solvent Model | SPC/E Water |
| Box Type | Cubic |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
Another table could present the analysis of the simulation, quantifying the stability and flexibility of different parts of the molecule:
Table 2: Hypothetical Analysis of Molecular Dynamics Trajectory
| Metric | Value |
|---|---|
| Average RMSD (backbone) | 1.5 Å |
| Average RMSF (thian ring) | 0.8 Å |
| Average RMSF (bromophenyl group) | 1.2 Å |
Without specific research on this compound, the tables above remain hypothetical examples of what such a study might produce. The lack of published data in this area presents an opportunity for future computational research to explore the dynamic properties of this compound and its potential interactions with biological targets. Such studies would be invaluable in complementing experimental findings and guiding the design of new molecules with desired properties.
Chemical Reactivity and Derivatization Strategies for N 2 Bromophenyl Methyl Thian 3 Amine
Reactions at the Secondary Amine Moiety
The secondary amine in the thian ring is a versatile functional group, acting as a nucleophile and a base. This allows for a variety of modifications, including acylation, sulfonylation, further alkylation, and participation in cyclization reactions.
Acylation and Sulfonylation Reactions
The nucleophilic nitrogen of the secondary amine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are typically high-yielding and are fundamental for introducing a wide variety of functional groups onto the molecule.
Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the acid byproduct yields the corresponding N-acyl derivative.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords N-sulfonyl derivatives. This transformation is often used to install protecting groups or to synthesize compounds with potential biological activity.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent | Product Class | Example Product Name |
|---|---|---|
| Acetyl chloride | N-Acetamide | N-(2-bromobenzyl)-N-(thian-3-yl)acetamide |
| Benzoyl chloride | N-Benzamide | N-(2-bromobenzyl)-N-(thian-3-yl)benzamide |
| Methanesulfonyl chloride | N-Methanesulfonamide | N-(2-bromobenzyl)-N-(thian-3-yl)methanesulfonamide |
Further Alkylation and Quaternization
The secondary amine can undergo further alkylation to form a tertiary amine. The reaction of a secondary amine with an alkylating agent, such as an alkyl halide, involves the liberation of a hydrohalic acid which combines with the reactant amine to form a salt. dtic.mil To drive the reaction forward, a base is typically used to scavenge the acid produced. dtic.mil
If an excess of the alkylating agent is used, particularly a reactive one like methyl iodide, the reaction can proceed further to form a quaternary ammonium (B1175870) salt. dtic.mil This process, known as quaternization, converts the neutral amine into a permanently charged cationic species. The general procedure for direct alkylation involves refluxing the amine with an excess of an alkyl halide and a base like sodium carbonate in a suitable solvent. dtic.mil
Table 2: Products of Alkylation and Quaternization
| Reagent | Product Class | Example Product Name |
|---|---|---|
| Methyl iodide (1 eq.) | Tertiary Amine | N-[(2-bromophenyl)methyl]-N-methylthian-3-amine |
| Benzyl (B1604629) bromide (1 eq.) | Tertiary Amine | N,N-bis[(2-bromophenyl)methyl]thian-3-amine |
Cyclization Reactions Involving the Amine Nitrogen
The presence of the secondary amine and the bromophenyl group within the same molecule sets the stage for intramolecular cyclization reactions to form novel heterocyclic systems. A prominent strategy would be an intramolecular palladium-catalyzed C-N bond-forming reaction, such as the Buchwald-Hartwig amination. In this scenario, the amine nitrogen acts as the nucleophile, displacing the bromine atom on the aromatic ring to form a new six- or seven-membered ring, depending on the exact point of attachment. This reaction would require a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to facilitate the cyclization.
Transformations Involving the Bromophenyl Group
The carbon-bromine bond on the phenyl ring is a key site for modification, particularly through transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Aryl bromides are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions. These methods are powerful tools for constructing complex molecular architectures from readily available starting materials.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This is a highly robust method for forming new carbon-carbon bonds and attaching new aryl or vinyl substituents in place of the bromine atom.
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a substituted alkene, where the aryl group has been added across the double bond.
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. beilstein-journals.org The reaction is typically catalyzed by both palladium and copper complexes and requires a base. beilstein-journals.org This method is the most straightforward way to introduce alkynyl moieties onto the aromatic ring. beilstein-journals.org
Table 3: Cross-Coupling Reaction Strategies
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(OAc)₂, Phosphine Ligand, Base | Biaryl derivative |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Phosphine Ligand, Base | Substituted alkene |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. However, simple aryl halides like the 2-bromophenyl group in the target molecule are generally resistant to SNAr reactions. libretexts.org This low reactivity is because the reaction proceeds through a high-energy, negatively charged intermediate (a Meisenheimer complex), and the formation of this intermediate is energetically unfavorable without activating groups. libretexts.org
For SNAr to occur readily, the aromatic ring typically requires strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org Since N-[(2-bromophenyl)methyl]thian-3-amine lacks such activation, SNAr reactions with common nucleophiles under standard conditions are unlikely to be efficient.
Under very harsh conditions, such as the use of an extremely strong base like sodium amide, a substitution can be forced through an elimination-addition mechanism involving a highly reactive "benzyne" intermediate. youtube.com However, this pathway often leads to a mixture of products and is less controlled than cross-coupling strategies. The reactivity trend for leaving groups in activated SNAr reactions is often F > Cl ≈ Br > I. nih.gov
Generation of Organometallic Species (e.g., Lithiation, Grignard Formation) and Subsequent Reactions
The presence of a bromine atom on the phenyl ring of this compound offers a valuable synthetic handle for the generation of organometallic species. These intermediates are powerful tools for carbon-carbon bond formation and the introduction of a wide array of functional groups. The primary methods for activating the aryl bromide are through lithium-halogen exchange or the formation of a Grignard reagent.
Lithiation: Direct deprotonation of an aromatic ring with a strong base is often challenging and can lead to a mixture of products. A more controlled and regioselective method is bromine-lithium exchange. This reaction is typically carried out at low temperatures (-78 °C) using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). In the case of this compound, the acidic proton of the secondary amine would also be deprotonated, requiring the use of at least two equivalents of the organolithium reagent. researchgate.net The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles. For instance, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Quenching with carbon dioxide would produce a carboxylic acid, and reaction with an alkyl halide could introduce an alkyl group.
Grignard Formation: The formation of a Grignard reagent is another common strategy for activating aryl halides. Traditionally, this involves the reaction of the aryl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). However, the presence of the secondary amine in this compound can complicate this process due to its acidic proton, which can quench the Grignard reagent as it forms.
A more effective and chemoselective approach for functionalized aryl bromides is the use of a halogen-magnesium exchange reaction. nih.gov Reagents such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), often referred to as "turbo-Grignard," are particularly effective. researchgate.netclockss.org This method allows for the bromine-magnesium exchange to occur at low temperatures, tolerating a range of functional groups that would be incompatible with classical Grignard formation conditions. clockss.org The resulting Grignard reagent can then participate in a wide range of coupling reactions, such as Suzuki, Negishi, and Kumada couplings, to form biaryl structures or introduce other organic fragments.
The table below summarizes the potential subsequent reactions of the organometallic species derived from this compound.
| Organometallic Species | Electrophile/Reaction Partner | Product Type |
| Aryllithium | Aldehyde/Ketone | Benzylic alcohol |
| Aryllithium | Carbon Dioxide (CO2) | Benzoic acid derivative |
| Aryllithium | Alkyl Halide | Alkylated aromatic ring |
| Grignard Reagent | Aryl/Vinyl Halide (with Pd catalyst) | Biaryl/Styrenyl derivative |
| Grignard Reagent | Nitrile | Ketone |
| Grignard Reagent | Ester | Tertiary alcohol |
Reactivity of the Thian Ring System
The thian ring, a saturated six-membered heterocycle containing a sulfur atom, exhibits its own characteristic reactivity, which can be exploited for further derivatization of this compound.
Oxidation of the Sulfur Atom
The sulfur atom in the thian ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the extent of oxidation. jchemrev.com
For the selective oxidation to the sulfoxide, mild oxidizing agents such as sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) are commonly used. organic-chemistry.org The resulting sulfoxide introduces a chiral center at the sulfur atom, potentially leading to diastereomeric products.
The table below provides an overview of common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones.
| Desired Product | Oxidizing Agent | Typical Conditions |
| Sulfoxide | Sodium Periodate (NaIO₄) | Methanol/Water, room temperature |
| Sulfoxide | Hydrogen Peroxide (H₂O₂, 1 eq.) | Acetic acid, room temperature |
| Sulfone | Hydrogen Peroxide (H₂O₂, >2 eq.) | Acetic acid, elevated temperature |
| Sulfone | Potassium Permanganate (KMnO₄) | Acetic acid/Water, 0 °C to room temperature |
| Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature |
Ring-Opening and Rearrangement Reactions
The thian ring is generally stable; however, under specific conditions, it can undergo ring-opening or rearrangement reactions. One of the most notable rearrangements involving the thian ring system, particularly after oxidation to the sulfoxide, is the Pummerer rearrangement. tcichemicals.comwikipedia.org
The Pummerer rearrangement occurs when the sulfoxide is treated with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride. chem-station.com The reaction proceeds through the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. nih.gov This results in the formation of an α-acyloxy thioether. This transformation is a powerful method for introducing functionality at the carbon atom adjacent (alpha) to the sulfur atom.
While less common for saturated rings like thian, ring-opening reactions can be induced under more forcing conditions. For instance, treatment with strong reducing agents or certain organometallic reagents could potentially lead to the cleavage of a carbon-sulfur bond. However, these reactions are less predictable and may require harsh conditions that could affect other functional groups in the molecule.
Alpha-Deprotonation and Subsequent Electrophilic Functionalization
The protons on the carbon atoms adjacent to the sulfur in the thian ring are more acidic than those in a simple cyclohexane (B81311) ring due to the electron-withdrawing nature of the sulfur atom. This allows for deprotonation at the alpha-position using a strong base, such as an organolithium reagent, to form a carbanion. This carbanion can then react with a variety of electrophiles to introduce new substituents.
For this strategy to be successful with this compound, the secondary amine would need to be protected to prevent it from being the primary site of deprotonation. Once protected, treatment with a strong base could facilitate alpha-deprotonation, followed by quenching with an electrophile.
The table below lists potential electrophiles and the resulting functional groups that could be introduced at the alpha-position of the thian ring.
| Electrophile | Resulting Functional Group |
| Alkyl Halide (e.g., CH₃I) | Alkyl group (e.g., Methyl) |
| Aldehyde (e.g., Benzaldehyde) | Hydroxyalkyl group |
| Ketone (e.g., Acetone) | Tertiary alcohol |
| Carbon Dioxide (CO₂) | Carboxylic acid |
Exploration of Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product in a highly atom-economical fashion. nih.gov The secondary amine functionality in this compound makes it a suitable candidate for several well-known MCRs, such as the Ugi and Passerini reactions.
The Ugi four-component reaction typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. wikipedia.orgnih.gov In this context, this compound could serve as the amine component. Reacting it with a suitable aldehyde, carboxylic acid, and isocyanide would lead to a complex molecule incorporating the thian and bromophenyl moieties.
The Passerini three-component reaction is another isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.gov While the parent compound is not a direct participant, a derivative, for instance, where the thian ring is modified to contain a carbonyl or carboxylic acid group, could be utilized in a Passerini reaction.
The exploration of MCRs offers a rapid and efficient way to generate a library of diverse analogues of this compound for further biological evaluation.
Design and Synthesis of Novel Analogues and Derivatives
The scaffold of this compound provides multiple points for modification to explore structure-activity relationships (SAR). The design and synthesis of novel analogues can be guided by the chemical reactivity discussed in the previous sections.
Modifications to the Phenyl Ring: The bromine atom can be replaced with a wide variety of substituents through the organometallic intermediates described in section 6.2.3. Cross-coupling reactions can introduce different aryl, heteroaryl, or alkyl groups. This allows for the exploration of how the electronic and steric properties of this part of the molecule affect its biological activity.
Modifications to the Thian Ring: The reactivity of the thian ring allows for the introduction of substituents at the sulfur atom (oxidation to sulfoxide or sulfone) and at the alpha-carbon positions. These modifications can alter the conformation and polarity of the heterocyclic ring system.
Modifications to the Amine Linker: The secondary amine can be N-alkylated or N-acylated to introduce further diversity. Additionally, the length and nature of the methylene (B1212753) linker between the phenyl ring and the amine can be varied.
The table below outlines some potential strategies for the synthesis of novel analogues.
| Target Modification | Synthetic Strategy | Key Reagents/Reactions |
| Phenyl Ring Substitution | Halogen-Magnesium Exchange followed by Cross-Coupling | iPrMgCl·LiCl, Pd catalyst, boronic acids (Suzuki) |
| Sulfur Oxidation | Controlled Oxidation | NaIO₄ (for sulfoxide), m-CPBA (for sulfone) |
| Alpha-Functionalization of Thian Ring | Pummerer Rearrangement | Acetic anhydride |
| N-Alkylation/Acylation | Nucleophilic Substitution | Alkyl halides, acyl chlorides |
By systematically applying these derivatization strategies, a diverse library of compounds can be synthesized, which is crucial for identifying lead compounds with improved potency and selectivity in drug discovery programs. nih.govacademie-sciences.frmdpi.com
Applications of N 2 Bromophenyl Methyl Thian 3 Amine As a Synthetic Intermediate
Building Block for Complex Organic Scaffolds and Heterocyclic Systems
The utility of N-[(2-bromophenyl)methyl]thian-3-amine as a building block stems from the predictable and high-yielding reactivity of its constituent parts. evitachem.com The aryl bromide is particularly significant, as it provides a reactive site for palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets in contemporary organic chemistry. acs.org These reactions enable the formation of new bonds between the phenyl ring and various other molecular fragments, leading to the assembly of intricate organic scaffolds.
Key transformations that leverage the 2-bromophenyl group include:
Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) to form a new carbon-carbon bond, attaching new aryl or alkyl groups.
Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form a new carbon-nitrogen bond, leading to complex diaryl or alkyl-aryl amines. acs.orgmit.edu
Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.
Intramolecular Cyclization: The ortho-position of the bromine atom relative to the side chain is ideal for intramolecular reactions. Following a coupling reaction or modification of the amine, the new substituent can react with the side chain to form fused heterocyclic systems, such as benzodiazepines or other related structures.
The thian (tetrahydrothiopyran) ring itself is a valuable heterocyclic scaffold. apolloscientific.co.ukaksci.com Unlike flat aromatic rings, the thian ring adopts a non-planar chair-like conformation, providing a defined three-dimensional architecture. This is a desirable feature in medicinal chemistry, where molecular shape is critical for biological activity. The presence of the sulfur atom can also influence properties such as lipophilicity and metabolic stability.
Table 1: Potential Cross-Coupling Reactions at the Aryl Bromide Site This interactive table illustrates the versatility of the 2-bromophenyl group in this compound for building complex molecular architectures through various palladium-catalyzed reactions.
| Reaction Name | Coupling Partner | Reagent Example | Resulting Structure |
| Suzuki-Miyaura | Boronic Acid | Phenylboronic acid | C-C bond (Biphenyl) |
| Buchwald-Hartwig | Amine | Morpholine | C-N bond (Arylamine) |
| Sonogashira | Terminal Alkyne | Phenylacetylene | C-C bond (Alkynyl) |
| Heck | Alkene | Styrene | C-C bond (Stilbene) |
| Stille | Organotin | Tributyl(vinyl)tin | C-C bond (Vinyl) |
Precursor in the Synthesis of Chiral Compounds and Ligands
Chirality is a fundamental aspect of molecular recognition in biological systems, making the synthesis of enantiomerically pure compounds a critical goal in pharmaceutical and materials science. nih.gov this compound possesses a stereogenic center at the C3 position of the thian ring. This inherent chirality makes it a valuable precursor for the synthesis of chiral molecules.
The racemic mixture of the compound can be resolved into its individual enantiomers using standard techniques, such as diastereomeric salt formation with a chiral acid. Alternatively, asymmetric synthesis routes can be developed to produce one enantiomer selectively. Once obtained in enantiopure form, the compound can serve as a chiral building block, transferring its stereochemical information to subsequent products. The development of catalytic asymmetric hydrogenation of imines and related compounds has provided robust methods for preparing chiral amines. nih.gov
Furthermore, the structure is well-suited for the development of novel chiral ligands. The secondary amine nitrogen and the sulfur atom of the thian ring can act as donor atoms to coordinate with transition metals. The aryl ring can be further functionalized, for instance, by introducing phosphine (B1218219) groups via a coupling reaction at the bromide site. This creates a multidentate ligand environment where the stereochemistry of the thian ring can influence the outcome of metal-catalyzed asymmetric reactions.
Contribution to Methodological Advancements in Organic Synthesis
The development of new synthetic methodologies relies on the availability of well-defined substrates to test and optimize reaction conditions. This compound, with its distinct and predictable reactive sites, is an excellent candidate for such studies.
For instance, researchers developing new palladium catalysts or ligands for C-N cross-coupling could use this molecule as a benchmark substrate. nih.govrsc.org The reaction couples an aryl bromide with a secondary, heterocyclic amine, which can present unique challenges compared to simpler substrates. The efficiency of a new catalytic system in promoting this transformation would provide valuable data on its scope and limitations. mit.edu Similarly, new methods for intramolecular cyclization or functionalization of sulfur-containing heterocycles could be explored using derivatives of this compound.
The presence of multiple functional groups (secondary amine, thioether, aryl bromide) also allows for the study of chemoselectivity in new reactions. A novel reagent designed to react with amines could be tested on this molecule to see if it tolerates the thioether and aryl bromide moieties, providing crucial information about its functional group compatibility.
Role in the Development of Diverse Chemical Libraries
In drug discovery and materials science, it is often necessary to synthesize and screen large numbers of related compounds to identify candidates with desired properties. This approach, known as combinatorial chemistry, relies on building blocks that can be easily and systematically modified. This compound is an ideal scaffold for the creation of diverse chemical libraries due to its two orthogonal points of diversification.
Diversification at the Aryl Bromide: The C-Br bond can be subjected to a variety of cross-coupling reactions, allowing for the introduction of a wide array of substituents. By reacting the parent molecule with a library of, for example, 100 different boronic acids in a Suzuki coupling, 100 unique biaryl derivatives can be generated. enamine.net
Diversification at the Secondary Amine: The N-H bond of the secondary amine is a nucleophilic site that can undergo reactions such as acylation, sulfonylation, alkylation, or reductive amination. mnstate.edulibretexts.orglumenlearning.comlibretexts.org Reacting the parent molecule with a library of 100 different carboxylic acids (to form amides) would yield another 100 distinct compounds.
By combining these two strategies in a matrix fashion, a vast number of compounds can be rapidly synthesized. For example, using 100 different boronic acids and 100 different carboxylic acids, a library of 100 x 100 = 10,000 unique compounds can be produced. This parallel synthesis approach greatly accelerates the discovery process by providing a rich collection of structurally diverse molecules for biological or material screening.
Table 2: Illustrative Combinatorial Library Matrix This table demonstrates how this compound can be used as a scaffold (R1-Scaffold-R2) to generate a diverse chemical library. R1 is modified via cross-coupling at the bromide site, and R2 is modified by reacting the amine.
| R2 Group (from Acylation) | |||
| R1 Group (from Suzuki Coupling) | -CO-CH₃ (Acetyl) | -CO-Ph (Benzoyl) | -CO-Cyclopropyl |
| -Ph (Phenyl) | Compound A1 | Compound A2 | Compound A3 |
| -Pyridine | Compound B1 | Compound B2 | Compound B3 |
| -Thiophene | Compound C1 | Compound C2 | Compound C3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
